

Technical Guide: -Hydroxylopatadine Reference Standards

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Compound of Interest

Compound Name: *alpha-Hydroxylopatadine*

CAS No.: 1331822-32-2

Cat. No.: B1146763

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Status: Active | Topic: Chemical Standards & Impurity Profiling | Version: 1.0

Executive Summary & Chemical Identity

-Hydroxylopatadine is a primary metabolite and process-related impurity of Olopatadine (an H1-receptor antagonist). In regulatory submissions (ANDA/NDA), it is frequently designated as Olopatadine Related Compound A (USP nomenclature). Accurate identification and quantification of this compound are mandatory for demonstrating critical quality attributes (CQAs) in drug substances and products.

Chemical Profile

Parameter	Technical Specification
Chemical Name	11-[(3-Dimethylamino)propylidene]-6,11-dihydro- -hydroxy-dibenz[b,e]oxepin-2-acetic acid
Common Synonyms	Olopatadine Impurity A; Olopatadine Related Compound A; 2-Hydroxyolopatadine
CAS Number (HCl Salt)	1331668-21-3 (Most common commercial format)
CAS Number (Free Base)	1331822-32-2 (Also cited as 1628639-06-4 for specific Z-isomers)
Molecular Formula	(Free Base) / (HCl Salt)
Molecular Weight	353.41 g/mol (Base) / 389.87 g/mol (HCl Salt)
Stereochemistry	Olopatadine is the (Z)-isomer. ^{[1][2][3][4][5][6][7][8]} The -hydroxy impurity typically retains the (Z)- configuration but introduces a chiral center at the -carbon, creating enantiomers (R/S).

Supply Chain & Availability Landscape

Sourcing this standard requires distinguishing between Pharmacopeial Primary Standards (USP/EP) and Certified Secondary Standards (Third-party vendors).

Primary vs. Secondary Availability

- USP (United States Pharmacopeia): Listed as Olopatadine Related Compound A.^{[2][3][9]} This is the "Gold Standard" for final release testing but is often costly and supply-constrained.

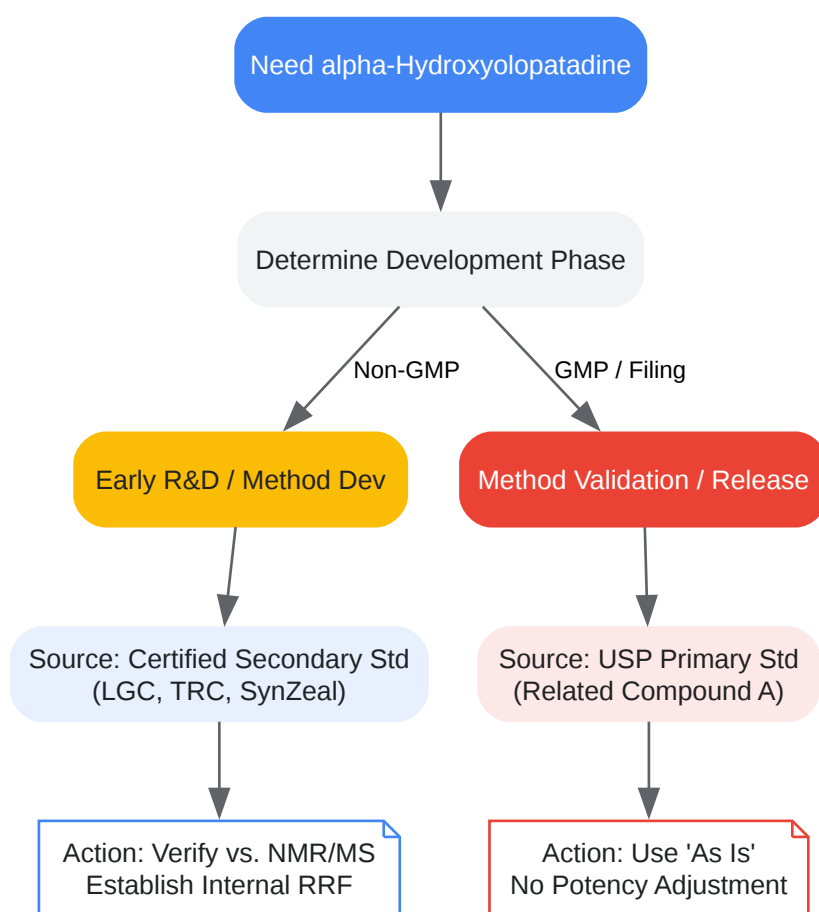
- LGC Standards / TRC: Available as

-Hydroxy Olopatadine Hydrochloride (Cat.[8][9] # TRC-H948770).[2] Often used for method development and routine internal testing to conserve USP material.

- Simson Pharma / SynZeal: Major suppliers of the specific Z-isomer hydrochloride salt, often providing bulk quantities for spiking studies during validation.

Sourcing Decision Matrix (DOT Visualization)

The following decision tree outlines the logical flow for selecting the appropriate grade of reference standard based on the experimental phase.



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Figure 1: Strategic sourcing workflow for Olopatadine impurity standards based on regulatory requirements.

Analytical Characterization & Validation

When using a non-pharmacopeial standard (secondary standard), you must establish its "fitness for purpose." This process is self-validating if the following protocol is observed.

Identity Confirmation (The "Triad" Approach)

Do not rely solely on the Certificate of Analysis (CoA). Perform the following verification upon receipt:

- -NMR (Proton NMR):
 - Critical Signal: Look for the methine proton at the -position (adjacent to the carboxyl group). In Olopatadine, this is a methylene () singlet/doublet ~3.5 ppm. In -Hydroxyolopatadine, this shifts downfield to a methine () singlet ~4.8–5.2 ppm due to the hydroxyl group's electronegativity.
 - Solvent: is recommended due to the polarity of the salt form.
- Mass Spectrometry (LC-MS):
 - Parent Ion: Confirm at m/z 354.2 (Free Base) or 354.2 (from HCl salt, stripping Cl).
 - Fragmentation: Expect loss of water () and loss of the dimethylamino side chain.
- HPLC Purity:
 - Must be >95% (area normalization) for quantitative spiking.

Handling & Stability

- **Hygroscopicity:** The HCl salt is moderately hygroscopic. Weighing should be performed in a humidity-controlled environment (<40% RH).
- **Isomerization:** The Z-isomer double bond is stable under normal conditions but can isomerize to the E-isomer under UV light exposure. Store solutions in amber glassware.

Experimental Protocol: Preparation of Stock Standard

Objective: Prepare a stable 1.0 mg/mL stock solution for impurity spiking.

Reagents:

- -Hydroxyolopatadine HCl Reference Standard.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Diluent: 50:50 Water:Acetonitrile (v/v) + 0.1% Formic Acid (to maintain solubility and stability).

Workflow:

- **Equilibration:** Allow the standard vial to reach room temperature (20–25°C) before opening to prevent condensation.
- **Weighing:** Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask.
 - **Correction Factor:** Apply purity and salt correction.
- **Dissolution:** Add 5 mL of Diluent. Sonicate for 5 minutes. The solution should be clear and colorless.
- **Make up:** Dilute to volume with Diluent.
- **Storage:** Aliquot into amber HPLC vials. Store at -20°C. Stable for 3 months (re-verify if older).

Biological & Regulatory Context

Understanding why you are testing for this compound is as important as how.

- Metabolic Pathway:

-Hydroxyolopatadine is formed via oxidative metabolism (CYP450 system). It is less potent than the parent Olopatadine but must be monitored to ensure it does not accumulate to toxic levels in renal-impaired patients.

- Impurity Classification: Under ICH Q3A/B, it is a "Specified Impurity."

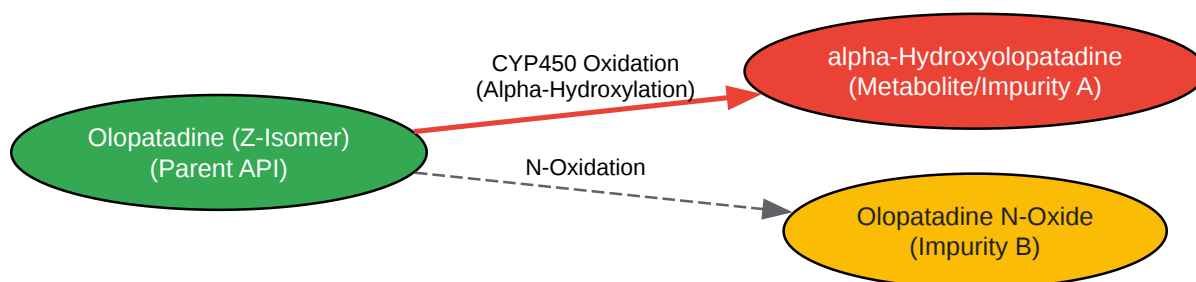
- Reporting Threshold: >0.05%

- Identification Threshold: >0.10%

- Qualification Threshold: >0.15% (or 1.0 mg/day intake, whichever is lower).

Metabolic & Degradation Pathway (DOT Visualization)

This diagram illustrates the relationship between the parent drug and the target analyte.



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Figure 2: Metabolic origin of

-Hydroxyolopatadine from the parent API Olopatadine.

References

- USP Monograph: Olopatadine Hydrochloride. United States Pharmacopeia. (Defines "Related Compound A" limits and methods).

- PubChem Compound Summary: **alpha-Hydroxylopatadine**. National Center for Biotechnology Information. (Chemical structure and physical properties). [1][2][3][5][6][9][11] [\[Link\]](#)
- ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Regulatory thresholds for reporting). [\[Link\]](#)

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Sources

- 1. alpha-Hydroxylopatadine | C₂₁H₂₃NO₄ | CID 71749216 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. α-Hydroxy Olopatadine | 1331668-21-3 [\[chemicalbook.com\]](https://chemicalbook.com)
- 3. α-Hydroxy Olopatadine Hydrochloride - Daicel Pharma Standards [\[daicelpharmastandards.com\]](https://daicelpharmastandards.com)
- 4. pharmaceresearch.com [\[pharmaceresearch.com\]](https://pharmaceresearch.com)
- 5. alpha-Hydroxy olopatadine | C₂₁H₂₄ClNO₄ | CID 71749215 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 6. pharmaffiliates.com [\[pharmaffiliates.com\]](https://pharmaffiliates.com)
- 7. scbt.com [\[scbt.com\]](https://scbt.com)
- 8. Alpha-Hydroxy Olopatadine Hydrochloride | LGC Standards [\[lgcstandards.com\]](https://lgcstandards.com)
- 9. sriramchem.com [\[sriramchem.com\]](https://sriramchem.com)
- 10. allmpus.com [\[allmpus.com\]](https://allmpus.com)
- 11. veeprho.com [\[veeprho.com\]](https://veeprho.com)
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